(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid is a chiral compound with a complex structure that includes a phthalimide group and a branched aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid typically involves the following steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.
Introduction of the Aliphatic Chain: The aliphatic chain can be introduced through a series of reactions, including alkylation and reduction steps.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3R) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be used to modify the phthalimide group, converting it to a phthalic amine or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the phthalimide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with target proteins, while the aliphatic chain can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: Similar structure but with a shorter aliphatic chain.
(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid: Similar structure but with a longer aliphatic chain.
Uniqueness
The uniqueness of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid lies in its specific aliphatic chain length and chiral configuration, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNDNHOVHJTJPB-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.